molecular formula C15H12ClN3O3S B10994203 N-(5-chloro-2-hydroxyphenyl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide

N-(5-chloro-2-hydroxyphenyl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B10994203
M. Wt: 349.8 g/mol
InChI Key: ZLQSSIYLJGFDCZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Furan-2-ylmethyl Group: This step involves the alkylation of the thiazole ring with furan-2-ylmethyl halides under basic conditions.

    Attachment of the 5-chloro-2-hydroxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where the thiazole derivative reacts with 5-chloro-2-hydroxyphenyl isocyanate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity by controlling temperature, pressure, and reaction time.

    Use of Catalysts: Employing catalysts to increase reaction rates and selectivity.

    Purification Techniques: Utilizing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom may result in various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various cellular pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-hydroxyphenyl)-2-aminothiazole-4-carboxamide: Similar structure but lacks the furan-2-ylmethyl group.

    N-(5-chloro-2-hydroxyphenyl)-2-[(methyl)amino]-1,3-thiazole-4-carboxamide: Similar structure but has a methyl group instead of the furan-2-ylmethyl group.

Uniqueness

N-(5-chloro-2-hydroxyphenyl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide is unique due to the presence of the furan-2-ylmethyl group, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H12ClN3O3S

Molecular Weight

349.8 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-(furan-2-ylmethylamino)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H12ClN3O3S/c16-9-3-4-13(20)11(6-9)18-14(21)12-8-23-15(19-12)17-7-10-2-1-5-22-10/h1-6,8,20H,7H2,(H,17,19)(H,18,21)

InChI Key

ZLQSSIYLJGFDCZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=NC(=CS2)C(=O)NC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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